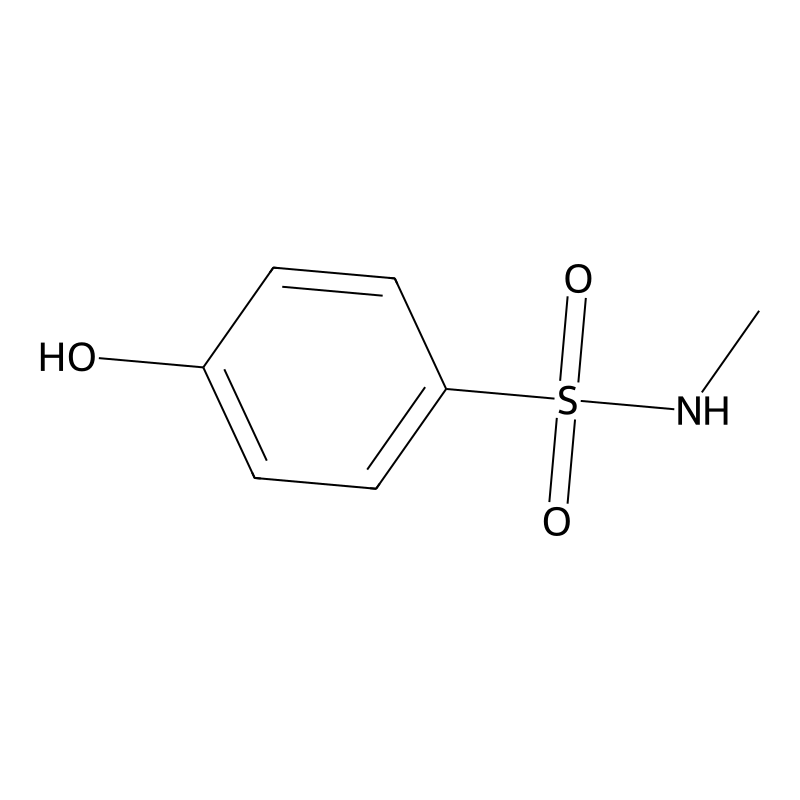4-hydroxy-N-methylbenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Review of Scientific Databases: Searches in PubChem [], a database of chemical information, and ScienceDirect [], a platform for scientific literature, did not yield any significant results related to the research applications of this specific compound.
Further exploration into patent databases or contacting chemical suppliers might provide more insights into potential research uses.
However, the structure of 4-hydroxy-N-methylbenzenesulfonamide offers some clues for potential research directions:
4-Hydroxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₉N₃O₂S and a molecular weight of 186.23 g/mol. It is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a benzene ring that also bears a hydroxyl group (-OH) and a methyl group (-CH₃). This compound is known for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
- Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base, allowing for protonation under acidic conditions.
- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or related compounds.
These reactions highlight the compound's versatility in synthetic organic chemistry.
4-Hydroxy-N-methylbenzenesulfonamide exhibits various biological activities, primarily due to its sulfonamide moiety, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action suggests potential antibacterial properties. Additionally, derivatives of this compound have shown activity against certain cancer cell lines, indicating possible anticancer applications.
Research has indicated that similar compounds can exhibit anti-inflammatory and analgesic effects, making them of interest in pharmacological studies .
The synthesis of 4-hydroxy-N-methylbenzenesulfonamide can be achieved through several methods:
- Direct Sulfonation: Starting from N-methyl-4-aminobenzenesulfonamide, hydroxylation can be performed using hydroxylating agents such as hydrogen peroxide in the presence of an acid catalyst.
- N-Methylation of Sulfanilamide: Sulfanilamide can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield N-methyl-sulfanilamide, followed by hydroxylation.
- One-Pot Synthesis: Recent studies suggest that one-pot synthesis methods involving multiple reagents can efficiently produce this compound while minimizing purification steps .
4-Hydroxy-N-methylbenzenesulfonamide has several applications:
- Pharmaceuticals: Its derivatives are explored as potential drugs for treating bacterial infections and certain cancers.
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
- Research: Used in biochemical assays to study enzyme inhibition and other biological mechanisms.
Interaction studies involving 4-hydroxy-N-methylbenzenesulfonamide focus on its binding affinity to various biological targets. For instance:
- Enzyme Inhibition: Studies have demonstrated its ability to inhibit bacterial enzymes effectively, which is crucial for developing new antibiotics.
- Protein Binding: Research indicates that this compound may interact with proteins involved in cancer pathways, suggesting potential therapeutic uses in oncology .
Several compounds share structural similarities with 4-hydroxy-N-methylbenzenesulfonamide. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-N-methylbenzenesulfonamide | Amino group at the meta position | Known for higher antibacterial activity |
| 4-Amino-N,N-dimethylbenzenesulfonamide | Two methyl groups on nitrogen | Enhanced lipophilicity and bioavailability |
| 3,4-Diamino-N-methylbenzenesulfonamide | Two amino groups at ortho and para positions | Potentially stronger enzyme inhibitors |
| N-Hydroxy-4-methylbenzenesulfonamide | Hydroxyl group on the methyl-substituted benzene | Exhibits different solubility properties |
These comparisons illustrate how variations in substituents affect the biological activity and chemical properties of these compounds.








